molecular formula C23H21N3O2S B11313056 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B11313056
M. Wt: 403.5 g/mol
InChI Key: GLZLDZWUCHEAMP-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a combination of benzothiazole, piperidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and oxazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with various biological targets could lead to the development of new treatments for diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone: Similar structure but with a chlorine substituent.

    [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone: Similar structure but with a fluorine substituent.

Uniqueness

The uniqueness of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C23H21N3O2S/c1-15-6-8-16(9-7-15)20-14-19(25-28-20)23(27)26-12-10-17(11-13-26)22-24-18-4-2-3-5-21(18)29-22/h2-9,14,17H,10-13H2,1H3

InChI Key

GLZLDZWUCHEAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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